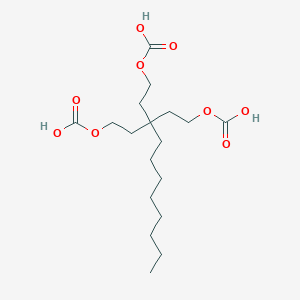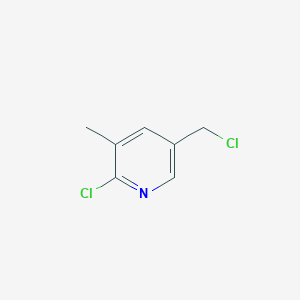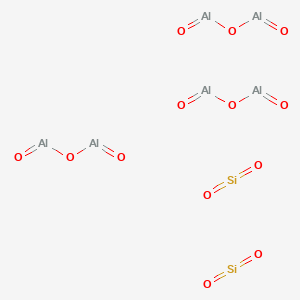
5-Bromo-4-(4-methylphenyl)pyrimidine
Vue d'ensemble
Description
5-Bromo-4-(4-methylphenyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a type of pyrimidine derivative, which are compounds that have been of great interest in the field of organic synthesis due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine involves multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . Pyrimidine compounds, including 5-Bromo-4-(4-methylphenyl)pyrimidine, have been synthesized through various methods, such as the cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-(4-methylphenyl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-4-(4-methylphenyl)pyrimidine is 249.11 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .Applications De Recherche Scientifique
Anticancer Research
“5-Bromo-4-(p-tolyl)pyrimidine” is a type of pyrimidine derivative . Pyrimidine derivatives have been the focus of increasing research due to their potential in targeting various cancers . It’s evident from recently published data that the incorporation of pyrimidine rings in synthesized derivatives has resulted in the development of potent anticancer molecules .
Drug Design and Discovery
Pyrimidine heterocyclic compounds like “5-Bromo-4-(p-tolyl)pyrimidine” have been used in alternative therapeutic strategies for drug design and discovery . These compounds, when combined with other heterocyclic compounds, have resulted in many novel anticancer molecules that address the challenges of drug resistance .
Virus Research and Detection
There’s an indication that “5-Bromo-4-(p-tolyl)pyrimidine” might be used in ongoing research efforts on Coronavirus SARS-CoV-2 causing COVID-19 disease . However, the exact role and effectiveness of this compound in virus research and detection are not explicitly stated .
Safety and Hazards
5-Bromo-4-(4-methylphenyl)pyrimidine can be harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-4-(p-tolyl)pyrimidine may also interact with various biological targets.
Mode of Action
It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given the involvement of pyrimidine derivatives in sm coupling reactions , it’s plausible that this compound may influence pathways related to carbon-carbon bond formation.
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Propriétés
IUPAC Name |
5-bromo-4-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602312 | |
| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-methylphenyl)pyrimidine | |
CAS RN |
149323-50-2 | |
| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


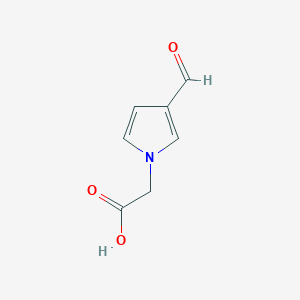
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)

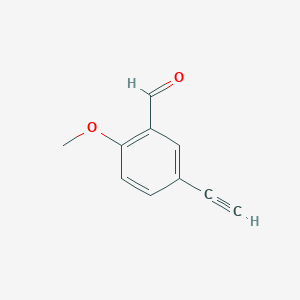
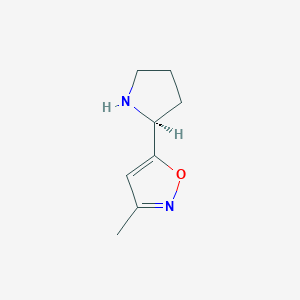
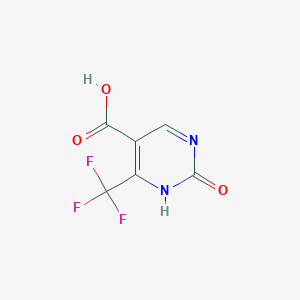


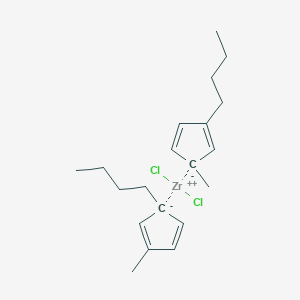
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
